

1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid properties

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Compound of Interest

Compound Name:	1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Cat. No.:	B180789

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An In-depth Technical Guide to **1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid**

Introduction: The Significance of the 2-Pyridone Scaffold

The 2-pyridone ring system is a privileged scaffold in medicinal chemistry and drug discovery. As a key component of nicotinic acid (niacin) derivatives, it plays a crucial role in various biological processes.^{[1][2]} The inherent functionalities of the 2-oxo-1,2-dihydropyridine-3-carboxylic acid core, including a hydrogen bond donor/acceptor site, a carboxylic acid handle for further modification, and an electron-rich aromatic system, make it a versatile building block. Derivatives of this core have demonstrated a wide spectrum of biological activities, including potential as antimicrobial and anticancer agents.^{[3][4][5]}

This guide focuses on a specific derivative, **1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid**. By exploring its synthesis, physicochemical properties, and predicted reactivity, we aim to provide a comprehensive resource for researchers looking to leverage this compound in their work, from fundamental chemical synthesis to advanced drug development programs.

Molecular Structure and Physicochemical Properties

1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a solid, heterocyclic compound.

The N-methylation of the pyridone ring removes the N-H proton, which can influence its solubility, crystal packing, and interaction with biological targets compared to its unsubstituted parent.

1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

mol

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Caption: Chemical Structure of the title compound.

Table 1: Core Physicochemical Properties

Property	Value	Source
Molecular Formula	$C_7H_7NO_3$	[6]
Molecular Weight	153.14 g/mol	[6] [7]
Physical Form	Solid	
InChI Key	DFAQSHLYVFQOJM- UHFFFAOYSA-N	[8]
SMILES	$CN1C=CC=C(C(=O)O)C1=O$	[8]

| CAS Number | 15506-18-0 |[\[7\]](#) |

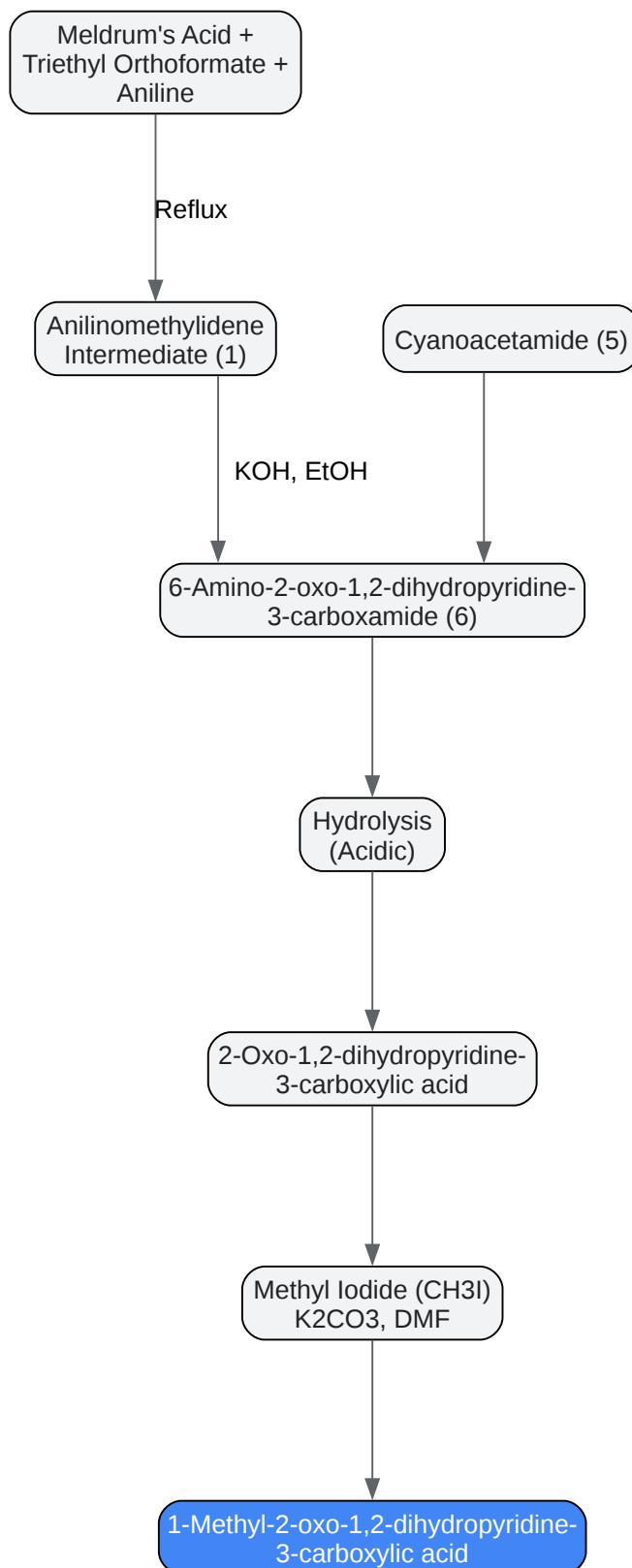
Synthesis and Purification

The synthesis of N-alkylated 2-pyridone-3-carboxylic acids typically involves a two-step process: first, the construction of the core pyridone ring system, followed by selective N-alkylation. While direct synthesis of the methylated compound is not explicitly detailed in the

provided literature, a robust pathway can be designed based on established methods for analogous structures.[1][2][3]

Proposed Synthetic Pathway

The proposed synthesis starts from Meldrum's acid, which first reacts to form an anilinomethylidene intermediate. This intermediate undergoes heterocyclization with cyanoacetamide in the presence of a base to form the 2-oxo-1,2-dihydropyridine scaffold. The final step is the N-methylation of the pyridone nitrogen.

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Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from methodologies reported for the synthesis of similar 2-pyridone derivatives.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Part A: Synthesis of 2-Oxo-1,2-dihydropyridine-3-carboxylic acid (Parent Scaffold)

- Preparation of Intermediate 1: A mixture of Meldrum's acid (0.1 mol), triethyl orthoformate (0.13 mol), and freshly distilled aniline (0.1 mol) is refluxed with vigorous stirring for 5-10 minutes until a syrupy mass is formed.[\[1\]](#)[\[2\]](#) The mixture is diluted with 30 mL of ethanol and refluxed for an additional 3 minutes. After cooling, the product is precipitated with water, filtered, and washed to yield 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione.
- Heterocyclization: To a stirred suspension of the intermediate from Step 1 (0.01 mol) and cyanoacetamide (0.01 mol) in 10 mL of ethanol, add potassium hydroxide (0.02 mol).[\[1\]](#)[\[2\]](#) The reaction mixture is stirred until completion (monitored by TLC).
- Hydrolysis and Acidification: The resulting pyridone intermediate is then subjected to acidic hydrolysis (e.g., refluxing in 6M HCl) to convert the amide/nitrile groups to the carboxylic acid. The reaction mixture is cooled, and the pH is adjusted to precipitate the product.
- Purification: The crude 2-oxo-1,2-dihydropyridine-3-carboxylic acid is filtered, washed with cold water, and purified by recrystallization from a suitable solvent like ethanol/water.

Part B: N-Methylation

- Reaction Setup: To a solution of 2-oxo-1,2-dihydropyridine-3-carboxylic acid (1 equiv.) in anhydrous DMF (4 mL), add potassium carbonate (1.5 equiv.).[\[3\]](#)
- Methylation: Add methyl iodide (1.3 equiv.) dropwise to the suspension. The reaction mixture is stirred at room temperature for 12-24 hours. The progress is monitored by TLC.
- Work-up: Upon completion, the reaction mixture is poured into ice-water (25 mL). The precipitated solid is filtered, washed thoroughly with water to remove inorganic salts, and dried.

- Final Purification: The crude **1-Methyl-2-oxo-1,2-dihdropyridine-3-carboxylic acid** can be further purified by recrystallization from ethanol to yield the final product.

Spectroscopic and Analytical Characterization

No complete experimental spectra for the title compound are available in the cited literature. However, a detailed prediction can be made based on the analysis of closely related N-benzylated analogs and fundamental spectroscopic principles.[\[3\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Table 2: Predicted Spectroscopic Data

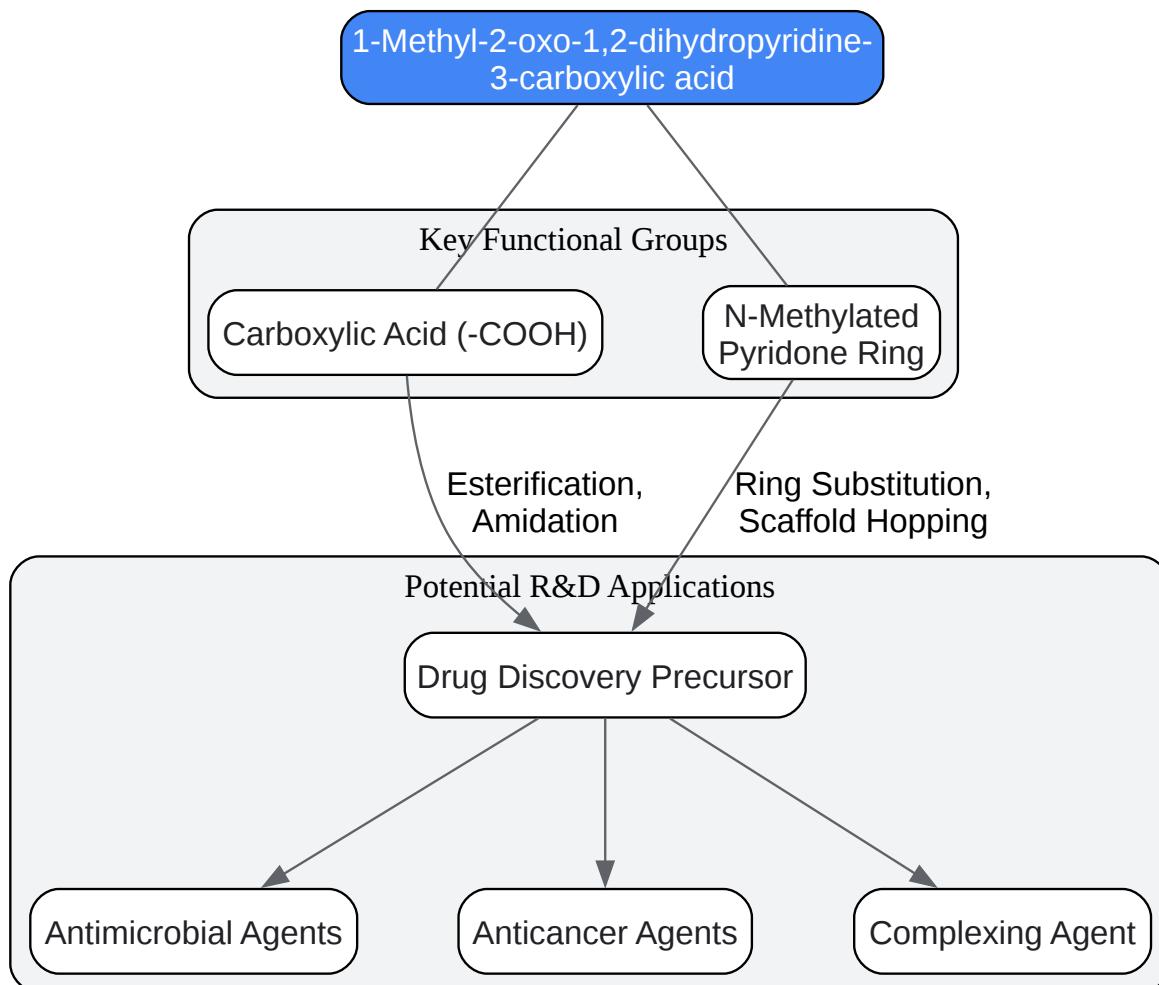
Technique	Feature	Predicted Chemical Shift / Value	Rationale
¹ H NMR	-COOH	δ 13.0-14.0 ppm (s, 1H)	Acidic proton, broad singlet, solvent dependent. Similar N-benzyl analogs show this peak at ~13.5 ppm. [3]
	Pyridone H-6	δ 8.8-9.0 ppm (d)	Deshielded proton adjacent to the pyridone carbonyl and nitrogen.
	Pyridone H-4	δ 8.4-8.6 ppm (d)	Deshielded proton on the pyridone ring.
	Pyridone H-5	δ 7.3-7.5 ppm (t)	Proton coupled to both H-4 and H-6.
	N-CH ₃	δ 3.5-3.8 ppm (s, 3H)	Singlet for the methyl group attached to the nitrogen.
¹³ C NMR	Carboxylic C=O	δ 164-166 ppm	Typical range for a carboxylic acid carbonyl carbon.[10]
	Pyridone C=O	δ 162-164 ppm	Carbonyl carbon of the 2-pyridone ring.
	Pyridone Carbons	δ 110-150 ppm	Aromatic carbons of the pyridone ring, with quaternary carbons appearing downfield.
	N-CH ₃	δ ~35-40 ppm	Methyl carbon attached to nitrogen.

Technique	Feature	Predicted Chemical Shift / Value	Rationale
IR Spectroscopy	O-H (Carboxylic Acid)	3300-2500 cm ⁻¹ (broad)	Characteristic broad absorption for the hydrogen-bonded hydroxyl group of the acid.[9]
	C=O (Carboxylic Acid)	~1710-1730 cm ⁻¹	Carbonyl stretch of the carboxylic acid.
	C=O (Pyridone Amide)	~1650-1680 cm ⁻¹	Amide I band of the cyclic pyridone system.[11]
Mass Spectrometry	[M+H] ⁺	m/z 154.05	Predicted molecular ion peak for the protonated molecule. [8]

|| [M-H]⁻ | m/z 152.03 | Predicted molecular ion peak for the deprotonated molecule.[8] |

Potential Applications in Research and Development

The **1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid** structure is a valuable platform for further chemical exploration and biological screening. Its utility stems from the known activities of related compounds and the versatility of its functional groups.



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Caption: Relationship between the core structure and its potential applications.

- **Drug Discovery Precursor:** The carboxylic acid group is an ideal handle for creating libraries of ester or amide derivatives. This allows for systematic structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties.
- **Antimicrobial and Anticancer Research:** Given that various substituted 2-oxo-1,2-dihdropyridine-3-carboxylic acids have shown antimicrobial activity, and related quinoline-based structures exhibit anticancer properties, this compound is a prime candidate for screening in these therapeutic areas.^{[3][4]}

- Complexing Agent: The parent scaffold is noted for its potential as a complexing agent, suggesting applications in coordination chemistry or as a chelating agent.[1][2]

Conclusion

1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid represents a molecule of significant interest for chemical and pharmaceutical research. Its straightforward, adaptable synthesis provides access to a versatile scaffold. The combination of a carboxylic acid moiety and a biologically relevant pyridone core makes it an attractive starting point for developing new therapeutic agents and chemical probes. This guide provides the foundational knowledge—from synthesis to characterization and potential application—to empower researchers in their scientific endeavors with this promising compound.

References

- Al-Zahrani, M. A., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. *Molecules*, 26(16), 4998. [\[Link\]](#)
- Abdel-Wahab, B. F., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. *Molecules*, 27(19), 6289. [\[Link\]](#)
- Dotsenko, V. V., et al. (2019).
- PubChem. **1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid**. [\[Link\]](#)
- Dotsenko, V. V., et al. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives.
- Martínez-Amezcua, M. C., et al. (2022). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. *Pharmaceuticals*, 15(7), 844. [\[Link\]](#)
- Soderberg, T. (2022). 21.10 Spectroscopy of Carboxylic Acid Derivatives. In *Organic Chemistry: A Tenth Edition*. [\[Link\]](#)
- LibreTexts Chemistry. 21.
- Oregon State University.

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Sources

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 2. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 3. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 5. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [scbt.com](https://www.scbt.com) [scbt.com]
- 7. [sigmaaldrich.com](https://www.sigmaaldrich.com) [sigmaaldrich.com]
- 8. PubChemLite - 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (C7H7NO3) [pubchemlite.lcsb.uni.lu]
- 9. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
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